

An In-depth Technical Guide to Methyltetrazine-Maleimide Linkers

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Compound of Interest

Compound Name: Methyltetrazine-Maleimide

Cat. No.: B11929976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyltetrazine-Maleimide** heterobifunctional linkers, a critical tool in modern bioconjugation, targeted drug delivery, and molecular imaging. These reagents enable the precise and efficient connection of biomolecules, leveraging two distinct and highly selective chemical reactions. This document details their chemical properties, reaction mechanisms, and provides standardized experimental protocols for their application in research and development.

Core Concepts: The Power of Dual Reactivity

Methyltetrazine-Maleimide linkers are characterized by two key functional groups at opposing ends of a spacer arm:

- **A Maleimide Group:** This moiety reacts specifically with sulfhydryl (thiol) groups, most commonly found in the cysteine residues of proteins and peptides. This reaction is a cornerstone of bioconjugation due to its high selectivity under physiological conditions.
- **A Methyltetrazine Group:** This group is central to bioorthogonal chemistry. It undergoes an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, typically a trans-cyclooctene (TCO). This "click chemistry" reaction is highly efficient and proceeds rapidly in complex biological environments without interfering with native biochemical processes.^[1]

The versatility of these linkers is often enhanced by the inclusion of a polyethylene glycol (PEG) spacer between the two reactive ends. This PEG spacer improves the solubility of the linker in aqueous solutions, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][3]

Quantitative Data and Chemical Properties

The term "**Methyltetrazine-Maleimide**" typically refers to a family of reagents where the length of the PEG spacer can vary. This variation affects the molecular weight and overall length of the linker. Below is a summary of common **Methyltetrazine-Maleimide** variants.

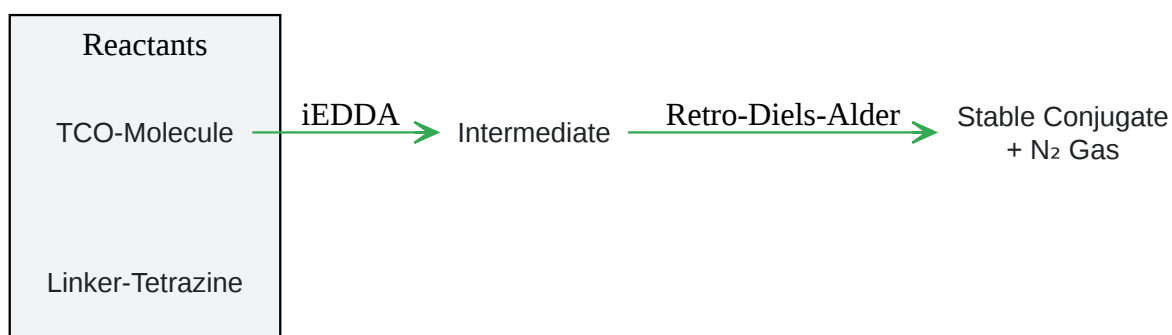
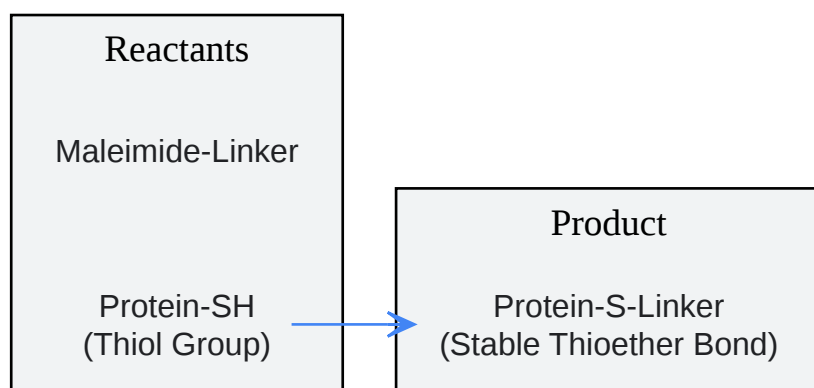
Compound Name	CAS Number	Molecular Weight (g/mol)	Molecular Formula
Methyltetrazine-Maleimide (No PEG)	Not Available	352.35	C17H16N6O3
Methyltetrazine-PEG2-Maleimide	Not Available	511.53	C24H29N7O6
Methyltetrazine-PEG4-Maleimide	1802908-02-6	514.53	C24H30N6O7

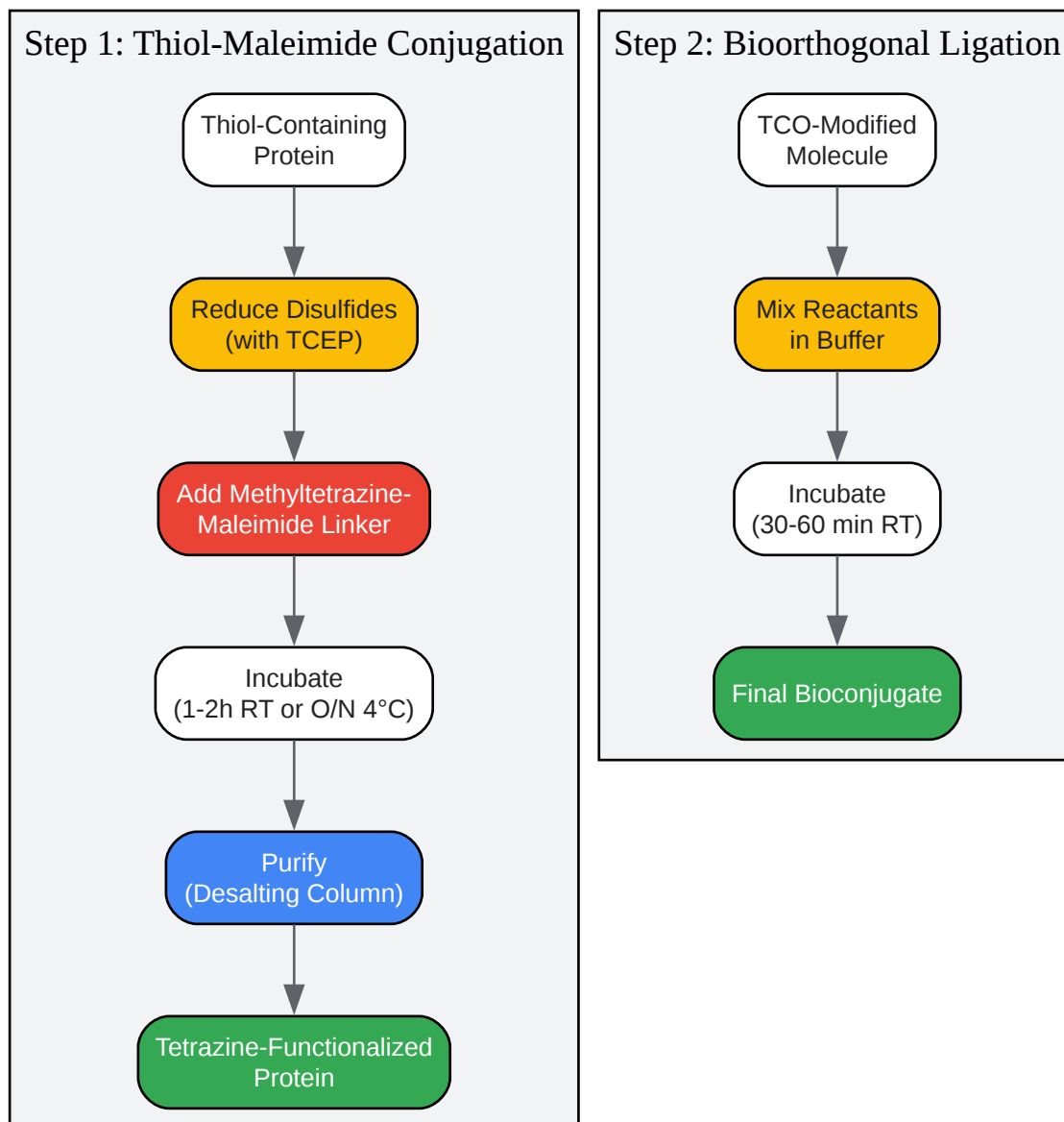
Reaction Mechanisms and Signaling Pathways

The utility of **Methyltetrazine-Maleimide** linkers is rooted in the sequential or independent execution of two orthogonal reactions. Understanding these mechanisms is critical for designing successful bioconjugation strategies.

Thiol-Maleimide Conjugation

The maleimide group reacts with a thiol via a Michael addition mechanism.[4] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues in proteins.[4] The resulting thioether bond is generally stable under physiological conditions, although some studies have noted potential reversibility through a retro-Michael reaction.[6][7]





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Address: 3281 E Guasti Rd

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